molecular formula C23H32N2O4 B11631712 1-[(4-Ethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

1-[(4-Ethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B11631712
M. Wt: 400.5 g/mol
InChI Key: VZSYJAJPYJGWTC-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a synthetic organic compound belonging to the piperazine family. Piperazines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two aromatic rings substituted with ethoxy and trimethoxy groups, connected via a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Ethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The nitro groups (if present) on the aromatic rings can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

1-[(4-Ethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets:

    Receptors: It may bind to serotonin or dopamine receptors, modulating their activity.

    Enzymes: The compound can inhibit or activate certain enzymes, affecting biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 1-[(4-Ethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethoxy and trimethoxy groups provides distinct electronic and steric properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H32N2O4

Molecular Weight

400.5 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C23H32N2O4/c1-5-29-20-8-6-18(7-9-20)16-24-10-12-25(13-11-24)17-19-14-22(27-3)23(28-4)15-21(19)26-2/h6-9,14-15H,5,10-13,16-17H2,1-4H3

InChI Key

VZSYJAJPYJGWTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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